molecular formula C5H8O2S B3382684 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid CAS No. 35120-12-8

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

Cat. No.: B3382684
CAS No.: 35120-12-8
M. Wt: 132.18 g/mol
InChI Key: CZDQABULEQWLGA-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H8O2S. It is characterized by a cyclopropane ring substituted with a carboxylic acid group and a methylsulfanyl group.

Preparation Methods

The synthesis of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a methylsulfanyl group, often using methylthiol as the reagent.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted cyclopropane derivatives.

Scientific Research Applications

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their function and leading to various cellular responses. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring, a carboxylic acid group, and a methylsulfanyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-methylsulfanylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDQABULEQWLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273264
Record name 1-(Methylthio)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35120-12-8
Record name 1-(Methylthio)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35120-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylthio)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
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1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
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1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

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